![molecular formula C11H19NO3 B2652883 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate CAS No. 374794-77-1](/img/structure/B2652883.png)
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
描述
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be synthesized through the reaction of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate with appropriate reagents . The reaction typically involves the use of di-tert-butyl dicarbonate and methyl 4-oxo-3-piperidinecarboxylate hydrochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学研究应用
Pharmaceutical Applications
1. Drug Intermediates
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of piperidine derivatives, which are key pharmacophores in numerous therapeutic agents. The compound's ability to undergo transformations to yield optically active intermediates enhances its utility in drug synthesis .
Case Study: Tuberculosis Treatment
A study investigated the efficacy of this compound derivatives as inhibitors of Mycobacterium tuberculosis. The results indicated that certain derivatives demonstrated significant antibacterial activity, providing a basis for further development as potential anti-TB drugs. In vivo studies showed that while some derivatives had promising activity, others required optimization for better efficacy against tuberculosis .
2. Synthesis of Chiral Compounds
The compound is also utilized in asymmetric synthesis to produce chiral compounds. Its structural features allow for selective reactions that lead to high yields of desired enantiomers, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities .
Organic Synthesis
1. Reaction Versatility
this compound can participate in various organic reactions, including nucleophilic substitutions and cycloadditions. Its reactivity makes it a valuable building block for synthesizing complex organic molecules .
Data Table: Reactivity Overview
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | THF, -78 °C | Diverse piperidine derivatives |
Cycloaddition | Room temperature | Complex cyclic structures |
Reduction | Using bakers' yeast | Hydroxy esters with high yields |
Medicinal Chemistry
1. Selective Inhibitors
Research has shown that derivatives of this compound can act as selective inhibitors for various biological targets, including enzymes and receptors involved in disease processes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Case Study: hERG Inhibition
In a study focusing on the cardiotoxicity profile of new drug candidates, this compound derivatives were evaluated for their ability to inhibit hERG channels. The findings indicated that while some derivatives exhibited lower hERG inhibition compared to existing drugs, further modifications could enhance their safety profiles without compromising potency .
作用机制
The mechanism of action of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-Boc-4-piperidone: A similar compound with a tert-butyl group and an oxo group on the piperidine ring.
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: Another derivative with a similar structure but different functional groups.
Uniqueness
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
生物活性
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (TBMOC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships, and specific case studies that highlight its therapeutic potential.
Synthesis of this compound
TBMOC is synthesized through a multi-step process involving piperidine derivatives. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl ester and the ketone functional group. The detailed synthetic pathway can be found in various research articles, including those focusing on similar piperidine derivatives .
Anticancer Activity
TBMOC has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to TBMOC have demonstrated IC50 values ranging from 25 to 440 nM against a panel of cancer cells, indicating a strong potential for inhibiting cancer cell growth .
Table 1: Antiproliferative Activity of TBMOC and Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
TBMOC | HeLa | 0.75 | Induction of apoptosis |
TBMOC | K562 | 0.70 | Inhibition of tubulin polymerization |
Related Comp. | L1210 | 1.1 | Cell cycle arrest in G2/M phase |
The mechanism by which TBMOC exerts its anticancer effects appears to involve the disruption of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies suggest that TBMOC binds to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of TBMOC is vital for optimizing its biological activity. Variations in substituents on the piperidine ring can significantly affect its potency and selectivity. Research indicates that modifications leading to increased steric hindrance or electronic effects can enhance binding affinity at target sites while minimizing off-target effects .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Increased steric bulk | Enhanced binding affinity |
Electron-withdrawing groups | Increased potency |
Alkyl chain length variation | Altered pharmacokinetics |
Study 1: Antiproliferative Effects on Cancer Cells
In a study evaluating TBMOC's effects on human cervical carcinoma (HeLa) cells, it was found that treatment with TBMOC resulted in a dose-dependent increase in apoptotic cells. At an IC50 concentration of 0.75 µM, approximately 46% of treated cells underwent apoptosis, confirming its efficacy as a potential anticancer agent .
Study 2: Selectivity Against Normal Cells
Further investigations revealed that TBMOC exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC). The IC50 values for PBMC were over 20 µM, indicating a favorable therapeutic index .
属性
IUPAC Name |
tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJRRCWSZXYEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200416 | |
Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-77-1 | |
Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374794-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。